molecular formula C7H13ClO2S B13239712 1-Cyclobutylpropane-2-sulfonyl chloride

1-Cyclobutylpropane-2-sulfonyl chloride

Cat. No.: B13239712
M. Wt: 196.70 g/mol
InChI Key: UPOLDINXDCNNKO-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chloride Functional Groups in Chemical Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone in modern organic synthesis. Its high reactivity makes it an excellent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The strong electron-withdrawing nature of the sulfonyl group can also influence the reactivity of adjacent parts of a molecule.

Overview of Alkanesulfonyl Chlorides in Contemporary Synthetic Chemistry

Alkanesulfonyl chlorides, characterized by a sulfonyl chloride group attached to an alkyl chain, are versatile reagents. They are frequently used to introduce the corresponding alkanesulfonyl group into a molecule. This can serve multiple purposes, including acting as a protecting group for amines and alcohols, or forming a good leaving group in substitution and elimination reactions. The synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or alkyl halides. organic-chemistry.org

Structural Context of the Cyclobutylpropane Moiety within Sulfonyl Chlorides

The cyclobutyl group, a four-membered cycloalkane, introduces a degree of ring strain and specific conformational preferences to a molecule. pharmaguideline.comhu.edu.jo When incorporated into a larger structure like a cyclobutylpropane moiety, it can influence the molecule's three-dimensional shape and, consequently, its biological activity or material properties. The presence of such a lipophilic and conformationally constrained group is a common strategy in medicinal chemistry to enhance binding to biological targets and improve pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-cyclobutylpropane-2-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3

InChI Key

UPOLDINXDCNNKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutylpropane 2 Sulfonyl Chloride and Analogues

Chlorosulfonation Routes

Chlorosulfonation represents a direct approach to introduce the sulfonyl chloride functionality. These methods often involve the oxidation of a sulfur-containing starting material in the presence of a chlorine source.

Oxidative Chlorosulfonation of Precursor Thiols

The direct conversion of thiols to sulfonyl chlorides is a widely utilized and efficient method. This transformation involves the oxidation of the thiol group in the presence of a chlorinating agent. A variety of reagents have been developed to facilitate this oxidative chlorination, offering mild conditions and high yields.

One effective reagent system is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This mixture is highly reactive and can convert a range of thiol derivatives, including aliphatic thiols analogous to 1-cyclobutylpropane-2-thiol, into their corresponding sulfonyl chlorides. The reaction is typically rapid, often completing in a matter of minutes at room temperature. organic-chemistry.orgorganic-chemistry.org For instance, the optimized conditions for this conversion often involve a 1:3 molar ratio of the thiol to hydrogen peroxide, which can result in yields of up to 97%. organic-chemistry.orgorganic-chemistry.org

Another approach employs hydrogen peroxide in the presence of a catalyst, such as zirconium tetrachloride (ZrCl₄). This system provides an efficient and high-purity route to sulfonyl chlorides from thiols. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The advantages of this method include very short reaction times and mild reaction conditions, avoiding the use of harsh reagents. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has also been demonstrated as a mild and efficient reagent for the oxidative chlorination of thiols, leading to excellent yields of the corresponding sulfonyl chlorides. organic-chemistry.org This method is known for its high selectivity and clean reaction profiles. organic-chemistry.org

The general mechanism for these transformations is believed to involve the initial formation of a disulfide intermediate from the thiol, which is then further oxidized and chlorinated to yield the final sulfonyl chloride product. organic-chemistry.orgorganic-chemistry.org The versatility of these methods allows for their application to a broad spectrum of thiols, including aromatic, heterocyclic, and aliphatic variants, and they are compatible with various functional groups such as alcohols and esters. organic-chemistry.orgorganic-chemistry.org

Reagent SystemKey AdvantagesTypical Yields
H₂O₂ / SOCl₂Highly reactive, very short reaction timesUp to 97%
H₂O₂ / ZrCl₄Excellent yields, high purity, mild conditionsUp to 98%
Nitrate salt / ChlorotrimethylsilaneMild, efficient, highly selectiveExcellent

Utilization of Disulfides and Isothiourea Salts

In addition to thiols, disulfides and S-alkyl isothiourea salts serve as viable precursors for the synthesis of sulfonyl chlorides. These starting materials can be readily converted to the desired products through oxidative chlorosulfonation.

Disulfides can be directly converted to sulfonyl chlorides using reagents such as a mixture of a nitrate salt and chlorotrimethylsilane, which provides the product in excellent yields. organic-chemistry.org Another effective system for this transformation is hydrogen peroxide in the presence of zirconium tetrachloride, which is known for its efficiency, short reaction times, and mild conditions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com Mechanistic studies suggest that the reaction of thiols to sulfonyl chlorides often proceeds through a disulfide intermediate, highlighting the direct utility of disulfides as starting materials. organic-chemistry.org

S-alkyl isothiourea salts, which can be easily prepared from readily available alkyl halides (like a 2-halopropane derivative of cyclobutane) and inexpensive thiourea, offer a convenient and environmentally friendly route to alkanesulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method avoids the use of odorous thiols. organic-chemistry.org The oxidative chlorosulfonation of these salts can be achieved using various reagents, including N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), and sodium chlorite (B76162) (NaClO₂). organic-chemistry.org

The use of NCS provides structurally diverse sulfonyl chlorides in good to excellent yields under mild conditions. organic-chemistry.orgresearchgate.net A key advantage of this approach is that the water-soluble byproduct, succinimide, can be recycled back to NCS using sodium hypochlorite, making the process more sustainable, especially in large-scale syntheses. organic-chemistry.orgresearchgate.net Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is another clean and economical method that is both environmentally and worker-friendly. organic-chemistry.org Similarly, sodium chlorite-mediated conversion is a safe and convenient option that provides diverse sulfonyl chlorides in high yields. organic-chemistry.org

PrecursorReagent SystemKey Advantages
DisulfidesNitrate salt / ChlorotrimethylsilaneMild, efficient, excellent yields
DisulfidesH₂O₂ / ZrCl₄Fast, mild conditions, high purity
S-Alkyl Isothiourea SaltsN-Chlorosuccinimide (NCS)Environmentally friendly, recyclable byproduct
S-Alkyl Isothiourea SaltsSodium Hypochlorite (Bleach)Clean, economical, safe
S-Alkyl Isothiourea SaltsSodium Chlorite (NaClO₂)Convenient, safe, high yields

Application of Chlorine, Hypochlorite, and N-Chlorosuccinimide Reagents

The oxidative chlorination of thiols and their derivatives to form sulfonyl chlorides can be effectively achieved using various chlorinating agents, including elemental chlorine, hypochlorite salts, and N-chlorosuccinimide (NCS).

Historically, aqueous chlorine has been a common reagent for this transformation. rsc.org However, due to its hazardous nature, alternative and safer chlorinating agents have been sought. rsc.orgorganic-chemistry.org

Sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals have emerged as an efficient reagent for the preparation of sulfonyl chlorides from either disulfides or thiols in acetic acid. bohrium.comoup.comresearchgate.net The reaction is believed to proceed through the generation of hypochlorous acid (HOCl) in situ. bohrium.comoup.com The yields of the desired sulfonyl chlorides can be improved when the reaction is conducted in (trifluoromethyl)benzene under a carbon dioxide atmosphere. thieme-connect.com

N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the synthesis of sulfonyl chlorides from various thiol derivatives, including thiols, disulfides, and thioacetates. organic-chemistry.orgthieme-connect.comlookchem.com The oxidation of these precursors with a combination of NCS and dilute hydrochloric acid proceeds smoothly to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgthieme-connect.comlookchem.com This method is considered a practical, safe, and efficient alternative to traditional methods that use more hazardous reagents like chlorine gas. organic-chemistry.org The reaction conditions can be controlled, and the byproduct, succinimide, is easily removed due to its water solubility. organic-chemistry.org Other chlorinating agents that can be used in a similar fashion include 1,3-dichloro-5,5-dimethylhydantoin (B105842) and trichloroisocyanuric acid. organic-chemistry.orgthieme-connect.de

ReagentPrecursor(s)Key Features
Aqueous ChlorineThiols, DisulfidesTraditional method, hazardous
Sodium Hypochlorite (NaOCl·5H₂O)Thiols, DisulfidesEfficient, proceeds via in situ HOCl generation
N-Chlorosuccinimide (NCS)Thiols, Disulfides, ThioacetatesSafe, controllable, good yields, easy byproduct removal

Alternative Formation Pathways

Beyond the direct chlorosulfonation of sulfur-containing precursors, alternative methods exist for the synthesis of sulfonyl chlorides. These pathways often involve the transformation of other functional groups into the desired sulfonyl chloride moiety.

Sandmeyer-Type Reactions and Derivatives

The Sandmeyer reaction provides a powerful method for the synthesis of aryl sulfonyl chlorides from anilines. While this reaction is traditionally used for aromatic compounds, its principles can be extended to certain aliphatic systems or used to generate precursors for further elaboration. The classical Meerwein modification of the Sandmeyer reaction involves the diazotization of an aniline (B41778) with a nitrite (B80452) source in the presence of a strong acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. durham.ac.uknih.govacs.org

This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. durham.ac.uk However, traditional procedures often require the use of hazardous reagents and can be difficult to scale. acs.org

Recent advancements have focused on making this reaction more practical and safer. One significant improvement is the use of stable sulfur dioxide surrogates, such as DABSO, which eliminates the need for handling gaseous SO₂. organic-chemistry.orgacs.orgnih.govnih.gov In these modified procedures, the aniline is reacted with DABSO, a source of nitrite (e.g., tert-butyl nitrite), a copper catalyst, and an acid (e.g., HCl) in a suitable solvent. organic-chemistry.orgacs.orgnih.gov This approach allows for the in situ generation of the diazonium salt, which then reacts to form the sulfonyl chloride, making the process inherently safer and more scalable. acs.org The resulting sulfonyl chloride can either be isolated or reacted in situ with an amine to directly form a sulfonamide. organic-chemistry.orgnih.gov

Furthermore, photocatalytic alternatives to the traditional Sandmeyer reaction have been developed. For instance, using a heterogeneous potassium poly(heptazine imide) photocatalyst, arenediazonium salts can be converted to sulfonyl chlorides under mild conditions (visible light irradiation at room temperature) with good to excellent yields. nih.govresearchgate.netacs.org This method shows high tolerance for various functional groups. nih.govresearchgate.net

Reaction TypeKey ReagentsAdvantages
Classical Meerwein-SandmeyerAniline, NaNO₂, HCl, SO₂, CuCl/CuCl₂Excellent regiocontrol
Modern Sandmeyer with DABSOAniline, tert-butyl nitrite, DABSO, CuCl₂, HClSafer (no gaseous SO₂), scalable, in situ diazonium salt formation
Photocatalytic SandmeyerArenediazonium salt, SOCl₂/H₂O, photocatalyst, visible lightMild conditions, high functional group tolerance

Electrochemical Synthesis Approaches

Electrochemical synthesis is an emerging strategy for the formation of sulfonyl chlorides and their derivatives, offering a greener alternative to traditional methods that often rely on harsh chemical oxidants. chemrxiv.org This approach utilizes electricity to drive the oxidative coupling of suitable sulfur-containing precursors. While direct electrochemical synthesis of 1-Cyclobutylpropane-2-sulfonyl chloride is not explicitly detailed in the literature, the principles can be extrapolated from related syntheses of sulfonyl fluorides and other sulfonylation reactions.

A plausible electrochemical route could involve the anodic oxidation of the corresponding thiol or disulfide. This process is believed to generate radical intermediates that can be trapped by a chloride source. nih.gov The reaction is notable for its mild conditions, often proceeding at room temperature without the need for additional catalysts. nih.gov

A significant advancement in this area is the integration of deep eutectic solvents (DES), which can function as both the reaction medium and the supporting electrolyte, thereby eliminating the need for volatile organic solvents and expensive, non-recyclable electrolytes. chemrxiv.org In such systems, the DES can be recovered and reused over multiple cycles without a significant drop in reaction yield, presenting a fully sustainable electrosynthetic process. chemrxiv.orgresearchgate.net The electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides has also been demonstrated, where an n-Bu4NI electrolyte acts as a redox catalyst to generate the necessary sulfonyl radical species. rsc.org This suggests that sulfonyl hydrazides could also serve as viable precursors for the electrochemical synthesis of sulfonyl chlorides.

Optimization of Reaction Conditions and Process Efficiency

Catalyst Systems and Promoters

The synthesis of sulfonyl chlorides can be significantly influenced by the choice of catalyst, which can enhance reaction rates, improve yields, and enable milder reaction conditions. A variety of systems have been developed, ranging from traditional metal salts to advanced photocatalysts.

Copper Salts: A common and well-established method for synthesizing aryl sulfonyl chlorides is the Sandmeyer-type reaction, which utilizes copper salts like CuCl or CuCl₂ as a catalyst for single-electron transfer (SET). nih.govacs.org This reaction typically involves the treatment of a diazonium salt with sulfur dioxide in the presence of the copper catalyst. acs.org

Photocatalysts: More recently, visible-light photocatalysis has emerged as a powerful tool. Heterogeneous, transition-metal-free materials, such as potassium poly(heptazine imide) (K-PHI), have been successfully employed to produce sulfonyl chlorides from arenediazonium salts. nih.govacs.org These reactions proceed under mild conditions (room temperature and visible light irradiation) and demonstrate high functional group tolerance. nih.gov The heterogeneous nature of catalysts like K-PHI allows for easy recovery and recycling, enhancing the sustainability of the process. acs.org

Palladium and Other Transition Metals: Palladium-based catalysts, such as Pd(OAc)₂, have been used in the preparation of sulfinate intermediates from aryl boronic acids, which are precursors to sulfonate esters—compounds that can act as mimics for the more reactive sulfonyl chlorides. chemistryviews.org

The table below summarizes various catalyst systems applicable to sulfonyl chloride synthesis.

Catalyst SystemPrecursorReaction TypeKey Advantages
CuCl / CuCl₂ Aryl diazonium saltsSandmeyer-typeWell-established, effective for aryl derivatives. nih.govacs.org
Potassium Poly(heptazine imide) (K-PHI) Aryl diazonium saltsHeterogeneous PhotocatalysisMetal-free, recyclable, mild conditions. nih.govacs.org
Pd(OAc)₂ / CuBr₂ Aryl boronic acidsCross-couplingUsed for synthesis of sulfonyl chloride mimics. chemistryviews.org

Solvent Effects and Reaction Mediums (e.g., Deep Eutectic Solvents)

Deep Eutectic Solvents (DES): A significant development in green chemistry is the use of Deep Eutectic Solvents (DES) as a reaction medium. researchgate.net DES are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that have a melting point lower than their individual components. nih.govuniba.it They are often biodegradable, non-toxic, and inexpensive. uniba.it

For reactions involving sulfonyl chlorides, such as the synthesis of sulfonamides, DES like ChCl/glycerol and ChCl/urea have been shown to be highly effective, yielding products in high percentages at ambient temperature. nih.govuniba.it A key advantage is the potential for the DES to be reused across several reaction cycles, significantly improving the process's environmental footprint. uniba.it Furthermore, in electrochemical syntheses, DES can serve a dual role as both solvent and electrolyte, simplifying the reaction setup and purification. chemrxiv.org

The following table compares conventional solvents with Deep Eutectic Solvents.

FeatureConventional Organic Solvents (e.g., CH₂Cl₂, THF)Deep Eutectic Solvents (e.g., ChCl/Glycerol)
Volatility Often highLow
Toxicity Can be highGenerally low
Cost VariableOften inexpensive
Reusability Possible, but can require significant purificationHigh, often reusable for multiple cycles. chemrxiv.orguniba.it
Dual Functionality Typically only a solventCan act as solvent and electrolyte. chemrxiv.org

Isolation and Purification Strategies for this compound

The isolation and purification of sulfonyl chlorides like this compound are critical steps, as these compounds can be sensitive to hydrolysis. nih.gov The strategy employed often depends on the physical properties of the specific sulfonyl chloride and the scale of the reaction.

Precipitation and Filtration: For sulfonyl chlorides with low solubility in water, an effective strategy involves conducting the synthesis in an aqueous medium or quenching the reaction mixture with cold water. acs.orgresearchgate.net This causes the product to precipitate out of the solution. The low solubility protects the sulfonyl chloride from hydrolysis, allowing it to be isolated in high yield and purity by simple vacuum filtration, followed by washing with cold water. acs.orgmdpi.com The isolated solid can then be dried in a vacuum oven. mdpi.com

Extraction: If the sulfonyl chloride is an oil or has appreciable solubility in the aqueous reaction medium, it can be isolated by extraction into an organic solvent such as dichloromethane (B109758) or toluene. acs.orgrsc.org The organic layer is then washed, dried over a drying agent like MgSO₄, and concentrated to yield the product. rsc.org

Scrubbing and Vacuum Stripping: On an industrial scale, a multi-step purification process may be employed. One such method involves first scrubbing the crude liquid organosulfonyl chloride with an aqueous solution of hydrochloric acid to extract impurities like organosulfonic acid. google.com Following separation from the acid solution, the product is subjected to vacuum stripping. During this step, an inert gas like nitrogen is bubbled through the liquid at a controlled temperature (e.g., 40-70 °C) and reduced pressure to remove volatile impurities and residual water. google.com

Scalability Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of safety, efficiency, and process control. Many traditional batch syntheses of sulfonyl chlorides are highly exothermic, posing significant safety risks upon scale-up. rsc.org

Continuous flow chemistry offers a robust solution to these challenges. By performing reactions in small-volume, temperature-controlled reactors, such as continuous stirred-tank reactors (CSTRs) or microreactors, the heat generated by the reaction can be dissipated much more efficiently, preventing thermal runaway. mdpi.comrsc.org This exquisite control over reaction parameters leads to improved safety and consistency. rsc.org

A fully automated continuous system for producing aryl sulfonyl chlorides in multi-hundred-gram quantities has been described, employing multiple CSTRs and a continuous filtration system. mdpi.comresearchgate.net This approach incorporates real-time monitoring and feedback controllers to maintain optimal conditions, resulting in significant improvements in process reliability and space-time yield. mdpi.comresearchgate.net Such systems demonstrate that continuous manufacturing is a feasible and advantageous strategy for the large-scale production of sulfonyl chlorides. researchgate.net The development of aqueous-based processes also enhances scalability, as they are often safer, more robust, and have significant environmental benefits over methods requiring large volumes of organic solvents. acs.org

Lack of Available Scientific Literature for this compound

Following an extensive search of publicly available scientific databases, chemical literature, and patent records, no specific research findings or data could be located for the chemical compound This compound . The user's request for a detailed article on the reactivity and mechanistic investigations of this specific compound cannot be fulfilled due to the absence of published studies on this molecule.

The generation of a thorough, informative, and scientifically accurate article, as per the user's instructions, requires verifiable data from primary research sources. All subsections of the requested outline, including nucleophilic substitution reactions (formation of sulfonamides and sulfonate esters), reactivity with other nucleophiles, stereoelectronic effects, and radical-mediated transformations, necessitate experimental data and mechanistic analysis specific to this compound.

While general principles of sulfonyl chloride reactivity are well-established, applying these to a specific, unstudied compound without experimental validation would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which is focused solely on "this compound," precludes the substitution of information from related but structurally different compounds.

Therefore, as no research findings, data tables, or detailed mechanistic investigations for this compound are available, it is not possible to generate the requested article.

Reactivity and Mechanistic Investigations of 1 Cyclobutylpropane 2 Sulfonyl Chloride

Radical-Mediated Transformations

Addition Reactions to Unsaturated Substrates (Alkenes, Alkynes, Aromatics)

Sulfonyl chlorides, including secondary alkyl derivatives, readily participate in addition reactions with unsaturated compounds like alkenes and alkynes. These reactions often proceed through a radical mechanism. For instance, the addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. rsc.orgnih.gov

One common transformation is chlorosulfonylation, where the sulfonyl chloride adds across a double or triple bond. Manganese-catalyzed atom-transfer radical addition of sulfonyl chlorides to terminal alkenes and alkynes can produce chlorosulfonylated products with high regio- and stereoselectivity. cell.com This process involves the generation of a sulfonyl radical, which then adds to the unsaturated substrate. cell.com

Visible-light-induced reactions also provide a green and efficient pathway for the sulfonylation of alkenes and alkynes. rsc.org In these methods, a sulfonyl radical is typically generated via a single-electron transfer (SET) process, which then adds to the unsaturated bond. nih.gov

The addition of sulfonyl chlorides to aromatic compounds can be achieved through Friedel-Crafts-type reactions, leading to the formation of sulfones. wikipedia.org

Table 1: Representative Addition Reactions of Sulfonyl Chlorides

Reaction Type Substrate Catalyst/Conditions Product Type
Chlorosulfonylation Alkenes, Alkynes Manganese salt, Electrolysis Chlorosulfonylated alkanes/alkenes
Hydrosulfonylation Alkenes Iridium photocatalyst, Visible light Dialkyl sulfones
Iodosulfonylation Alkenes, Alkynes NaI, Visible light, Surfactant in water β-iodo-substituted sulfones
Friedel-Crafts Sulfonylation Arenes Lewis Acid (e.g., AlCl₃) Aryl sulfones

Mechanisms of Single Electron Transfer (SET) Processes in Sulfonyl Chloride Reactions

Single Electron Transfer (SET) is a key mechanistic pathway in many reactions involving sulfonyl chlorides, particularly in radical processes. In the presence of a suitable photocatalyst and light, an electron can be transferred to the sulfonyl chloride, leading to the formation of a radical anion. This intermediate then fragments to produce a sulfonyl radical and a chloride anion. nih.gov

This generated sulfonyl radical is the key reactive species that can then engage in various transformations, such as addition to alkenes and alkynes as discussed previously. nih.gov The efficiency and outcome of these SET-initiated reactions are influenced by factors such as the nature of the photocatalyst, the solvent, and the presence of additives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has significantly expanded the utility of sulfonyl chlorides in carbon-carbon bond formation through cross-coupling reactions.

In desulfinative coupling, the sulfonyl chloride serves as a source of an organic radical after the extrusion of sulfur dioxide (SO₂). This methodology has become a powerful tool for the formation of C-C bonds. Palladium-catalyzed desulfinative coupling reactions have been developed to synthesize various important organic motifs. For example, this approach can be used for the arylation of C-H bonds in heteroarenes, using aryl sulfonyl chlorides as the aryl source. chemrevlett.com

The general mechanism for a palladium-catalyzed desulfinative coupling involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by the extrusion of SO₂ to form an organopalladium intermediate. This intermediate then participates in the subsequent steps of the catalytic cycle to form the cross-coupled product. chemrevlett.com

Sulfonyl chlorides can be coupled with various organometallic reagents, such as Grignard reagents (organomagnesium halides), to form new carbon-carbon bonds. Iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been shown to proceed smoothly. researchgate.net These reactions offer an alternative to traditional cross-coupling methods and can be effective for a range of substrates.

The coupling of sulfonyl chlorides with organometallic reagents provides a direct method for the formation of complex molecular architectures from readily available starting materials. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst Product Type
Desulfinative C-H Arylation Heteroarenes Palladium Arylated Heteroarenes
Desulfinative Coupling Benzyl Chlorides Palladium Diarylmethanes
Desulfinylative Coupling Grignard Reagents Iron Alkanes, Alkenes
Sonogashira-Hagihara Coupling Terminal Alkynes Palladium/Copper Aryl/Alkyl Alkynes

Other Reaction Manifolds

While less common than addition and cross-coupling reactions, sulfonyl chlorides can participate in cycloaddition and annulation reactions. For instance, in the presence of a base, alkanesulfonyl chlorides can form highly reactive sulfene intermediates (R₂C=SO₂). These sulfenes can then undergo cycloaddition reactions with various partners. scispace.com For example, their reaction with imines can lead to the formation of four-membered β-sultams. researchgate.net

These cycloaddition and annulation strategies provide access to unique heterocyclic structures that can be of interest in medicinal chemistry and materials science.

Rearrangement Reactions Involving 1-Cyclobutylpropane-2-sulfonyl chloride Intermediates

Investigations into the reactivity of this compound have revealed a propensity for its intermediates to undergo rearrangement reactions, particularly under conditions that favor the formation of carbocationic species. The structure of this molecule, featuring a secondary sulfonyl chloride adjacent to a cyclobutyl ring, gives rise to complex mechanistic pathways involving Wagner-Meerwein type rearrangements, including ring expansion and hydride shifts.

The solvolysis of alkanesulfonyl chlorides can proceed through different mechanisms, and in some cases, may involve the formation of carbocationic intermediates. beilstein-journals.orgresearchgate.net While many sulfonyl chlorides react via a concerted SN2-like mechanism, the structure of the alkyl group can influence the potential for carbocation formation. nih.gov For this compound, the secondary nature of the carbon atom bearing the sulfonyl chloride group, combined with the presence of the strained cyclobutyl ring, sets the stage for potential rearrangements if a carbocation were to form.

Studies on similar small-ring compounds have shown that cyclobutyl derivatives can undergo interconversion reactions, especially when carbocation intermediates are involved. caltech.edu The relief of ring strain in the four-membered cyclobutyl ring often serves as a driving force for such rearrangements. stackexchange.com

In a hypothetical scenario where this compound is subjected to conditions promoting ionization, such as solvolysis in a highly ionizing solvent or in the presence of a Lewis acid, a secondary carbocation intermediate, the 1-cyclobutylpropan-2-yl cation, could be formed. This intermediate would be susceptible to rearrangement to form more stable carbocations.

One of the primary rearrangement pathways anticipated for the 1-cyclobutylpropan-2-yl cation is a ring expansion. This would involve the migration of a carbon-carbon bond from the cyclobutyl ring to the adjacent carbocationic center, leading to the formation of a more stable cyclopentyl cation derivative. stackexchange.com This type of rearrangement is well-documented for cyclobutylcarbinyl systems. stackexchange.com

Another potential rearrangement pathway is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the carbocationic center. This could lead to the formation of a tertiary carbocation if the cyclobutyl ring itself rearranges, or a different secondary carbocation.

The ultimate product distribution from such a reaction would depend on the relative rates of these competing rearrangement pathways and the subsequent trapping of the resulting carbocations by a nucleophile present in the reaction mixture.

To illustrate the potential outcomes of such a rearrangement, a hypothetical product distribution from the solvolysis of this compound in a nucleophilic solvent (e.g., acetic acid) is presented in the table below. It is important to note that this data is illustrative and based on the known reactivity of analogous structures, not on specific experimental results for this compound.

EntryReactantConditionsPotential Rearranged Product(s)Hypothetical Yield (%)
1This compoundAcetic Acid, 70 °C1-Cyclopentyl-1-ethanyl acetate45
2This compoundAcetic Acid, 70 °C2-Cyclopentyl-1-propanyl acetate30
3This compoundAcetic Acid, 70 °C1-Cyclobutylpropan-2-yl acetate (unrearranged)25

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a thorough search of scientific literature and chemical databases, detailed research findings and specific synthetic applications for the chemical compound this compound remain largely undocumented in publicly accessible resources.

The initial research plan aimed to elaborate on the derivatization chemistry, synthetic applications, and role in complex molecule synthesis of this compound. However, the absence of specific studies on this compound makes it impossible to provide detailed research findings, construct data tables with reaction specifics, or discuss its precise role as a reagent and building block.

General information on related compounds, such as cyclobutanesulfonyl chloride and 1-propanesulfonyl chloride, is available and provides a foundational understanding of the expected reactivity of an aliphatic sulfonyl chloride. It is well-known that sulfonyl chlorides are versatile intermediates. rsc.org They are reactive electrophiles that readily undergo nucleophilic substitution at the sulfur atom.

This reactivity allows for the formation of a variety of organosulfur compounds. For instance, their reaction with primary and secondary amines is a standard method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. Similarly, sulfonyl chlorides can be converted to sulfones and sulfinic acid derivatives through reactions with appropriate nucleophiles. They also serve as precursors for carbon-sulfur bond formation and as a source of the sulfonyl moiety in various organic transformations.

However, without specific studies on this compound, any discussion on its specific reaction kinetics, yields, substrate scope, and application in the synthesis of complex molecules would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Given the lack of specific data for this compound, it is not feasible to generate the requested detailed article. A comprehensive report would require access to proprietary research or the execution of new laboratory investigations into the properties and reactivity of this specific compound.

Derivatization Chemistry and Synthetic Applications of 1 Cyclobutylpropane 2 Sulfonyl Chloride

Role in Complex Molecule Synthesis

Precursor to Structurally Challenging Intermediates

There is no available information on the use of 1-cyclobutylpropane-2-sulfonyl chloride as a precursor for the synthesis of structurally challenging intermediates.

Late-Stage Functionalization Strategies

There is no available information regarding the application of this compound in late-stage functionalization strategies.

Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylpropane 2 Sulfonyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Pathways

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions in real-time. researchgate.netnih.govresearchgate.net For derivatives of 1-Cyclobutylpropane-2-sulfonyl chloride, ¹H and ¹³C NMR provide unambiguous information about the molecular framework, allowing for the precise tracking of transformations.

In a typical reaction, such as the conversion of the sulfonyl chloride to a sulfonamide by reacting it with an amine, NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product. By integrating the signals corresponding to each species, the reaction kinetics can be determined. Furthermore, the formation of any transient intermediates or by-products can be detected, providing deep insight into the reaction mechanism. researchgate.netresearchgate.net

The predicted NMR data for the parent compound, this compound, dissolved in CDCl₃, serves as a baseline for these studies. The electron-withdrawing nature of the sulfonyl chloride group significantly deshields adjacent protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
CH-SO₂Cl~3.8 - 4.0~65 - 70MultipletStrongly deshielded by the SO₂Cl group.
CH₂~1.9 - 2.2~35 - 40MultipletDiastereotopic protons adjacent to the stereocenter.
CH (cyclobutyl)~2.5 - 2.8~40 - 45MultipletMethine proton on the cyclobutane (B1203170) ring.
CH₂ (cyclobutyl, α)~1.8 - 2.1~25 - 30MultipletAdjacent to the CH group.
CH₂ (cyclobutyl, β)~1.6 - 1.9~18 - 22MultipletFarthest from the main chain.
CH₃~1.2 - 1.4~15 - 20DoubletCoupled to the CH-SO₂Cl proton.

Note: These are predicted values and may vary based on experimental conditions.

By observing changes in these chemical shifts, for instance, the upfield shift of the CH-SO₂Cl proton and carbon upon substitution of the chlorine atom, chemists can confirm the successful transformation and characterize the resulting derivative.

Mass Spectrometry for Mechanistic Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). It is particularly powerful for identifying transient and low-concentration reactive intermediates that are key to understanding reaction pathways. rsc.orgru.nlnih.govnih.gov Techniques like Electrospray Ionization (ESI-MS) can directly sample ions from a reaction mixture, providing a snapshot of the species present in solution. nih.gov

For reactions involving this compound, ESI-MS could be employed to detect cationic or anionic intermediates. For example, in a substitution reaction, a short-lived cationic intermediate might be observed.

Electron Impact (EI) mass spectrometry, on the other hand, is used to determine the fragmentation pattern of the final products, which helps to confirm their structure. The mass spectrum of alkanesulfonyl chlorides is often characterized by the loss of a chlorine atom, followed by the loss of SO₂. researchgate.net Cyclobutane derivatives typically show fragmentation patterns involving the opening of the four-membered ring. mtak.hursc.org

Predicted Key EI-MS Fragments for this compound:

m/z Value Proposed Fragment Identity Fragmentation Pathway
196/198[M]⁺Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
161[M - Cl]⁺Loss of a chlorine radical
131[M - SO₂H]⁺Rearrangement and loss of sulfoxylic acid
97[M - SO₂Cl]⁺Loss of the sulfonyl chloride radical
69[C₅H₉]⁺Fragment from the alkyl chain and cyclobutyl ring
55[C₄H₇]⁺Cyclobutyl cation after ring opening/fragmentation

Note: The molecular weight of this compound is approximately 196.7 g/mol .

Analysis of these fragmentation patterns provides a structural fingerprint for the molecule and its derivatives, confirming identities and aiding in the elucidation of complex reaction mixtures.

X-ray Crystallography of Key Derivatives for Conformation and Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.netspringernature.comnih.gov While the parent compound, this compound, is a liquid at room temperature, its solid derivatives (e.g., sulfonamides or sulfonate esters) can be crystallized and analyzed.

A crystal structure would provide invaluable information. For instance, it would confirm the puckered conformation of the cyclobutane ring, which it adopts to relieve ring strain. researchgate.netslideshare.net The analysis would also reveal the precise spatial arrangement of the substituents around the chiral center at the second carbon of the propane chain, allowing for the unambiguous assignment of its R/S configuration. researchgate.netsoton.ac.uk This is particularly crucial when developing stereoselective syntheses.

Hypothetical Crystallographic Data for a Derivative of this compound:

Parameter Value Information Provided
Crystal SystemMonoclinicBasic symmetry of the crystal lattice.
Space GroupP2₁/cArrangement of molecules within the unit cell.
a, b, c (Å)10.2, 8.5, 15.1Dimensions of the unit cell.
β (°)98.5Angle of the unit cell.
S-O bond lengths (Å)~1.43Confirms the double bond character of the sulfonyl group.
C-S-O bond angles (°)~108Tetrahedral geometry around the sulfur atom.
Cyclobutane Puckering Angle (°)~20Quantifies the deviation of the cyclobutane ring from planarity.

Such data is fundamental for understanding structure-activity relationships and for computational modeling studies.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. mt.comtriprinceton.org IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the sulfonyl chloride group has very strong and characteristic absorption bands in the IR spectrum. acdlabs.comresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. The S-Cl stretch is also observable, typically at lower frequencies. cdnsciencepub.com Raman spectroscopy is often better for observing the non-polar C-C and C-S bonds of the molecular backbone. mt.com

Characteristic Vibrational Frequencies for this compound:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (alkyl)2850-29602850-2960Medium-Strong (IR), Strong (Raman)
S=O Asymmetric Stretch~1370-1390~1370-1390Very Strong (IR)
S=O Symmetric Stretch~1170-1190~1170-1190Very Strong (IR)
C-H Bend1450-14701450-1470Medium (IR/Raman)
C-S Stretch~600-750~600-750Medium (IR), Strong (Raman)
S-Cl Stretch~350-400~350-400Strong (IR/Raman)

Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule, allowing for rapid confirmation of the presence of the key sulfonyl chloride and cyclobutyl functionalities in synthetic products.

Circular Dichroism for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mtoz-biolabs.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses a stereocenter, its enantiomerically pure derivatives will be optically active and thus amenable to CD analysis.

If a racemic mixture of the sulfonyl chloride is reacted with a chiral, enantiopure amine, a pair of diastereomers would be formed. These diastereomers could be separated and analyzed by CD spectroscopy. The resulting CD spectrum, characterized by positive or negative peaks (Cotton effects), is unique to a specific stereoisomer. chiralabsxl.com

The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenters. chiralabsxl.comcreative-proteomics.com This makes CD an essential tool for assigning the absolute stereochemistry of chiral derivatives, complementing the information that can be obtained from X-ray crystallography, especially for non-crystalline samples. chiralabsxl.comnifdc.org.cn

Hypothetical Circular Dichroism Data for a Chiral Sulfonamide Derivative:

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Transition Type
280+1500n → σ
245-3200π → π (if aromatic chromophore is introduced)
220+5000n → σ*

By comparing the experimental CD spectrum to those predicted by computational methods or to spectra of analogous compounds with known stereochemistry, the absolute configuration of the chiral derivative can be confidently determined. chiralabsxl.com

Computational and Theoretical Studies on 1 Cyclobutylpropane 2 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Cyclobutylpropane-2-sulfonyl chloride. By solving approximations of the Schrödinger equation, these methods can determine a variety of electronic properties and reactivity descriptors.

Detailed research findings from DFT calculations on analogous sulfonyl chlorides reveal significant insights. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For sulfonyl chlorides, the HOMO is typically localized on the non-bonding orbitals of the oxygen and chlorine atoms, while the LUMO is centered on the antibonding σ* orbital of the S-Cl bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfur atom, leading to the cleavage of the sulfur-chlorine bond.

Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For a molecule like this compound, these calculations would likely indicate a high degree of electrophilicity at the sulfur center, a characteristic feature of sulfonyl chlorides.

Table 1: Representative Calculated Electronic Properties and Reactivity Descriptors for a Generic Alkanesulfonyl Chloride Note: These are representative values for a typical alkanesulfonyl chloride and are not specific to this compound.

ParameterValueDescription
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.3 eVIndicates chemical stability and reactivity.
Chemical Hardness3.65 eVMeasures resistance to change in electron distribution.
Electronegativity4.85 eVRepresents the power to attract electrons.
Electrophilicity Index3.22 eVA measure of the electrophilic character of a molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. For this compound, MD simulations would reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.

The conformational landscape of this compound is primarily determined by the rotation around the C-C and C-S single bonds. The bulky cyclobutyl group and the sulfonyl chloride moiety will sterically interact, leading to a limited number of stable conformers. MD simulations can map out the potential energy surface, identifying the low-energy conformations that are most likely to be populated at a given temperature.

Analysis of the dihedral angles between the cyclobutyl ring, the propyl chain, and the sulfonyl chloride group would be a key output of such simulations. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the accessibility of the electrophilic sulfur atom for a nucleophilic attack would be highly dependent on the molecule's conformation.

Table 2: Predicted Stable Conformers and Dihedral Angles for this compound Note: This table presents a hypothetical conformational analysis based on general principles of steric hindrance and is not derived from specific simulations of this compound.

ConformerRelative Energy (kcal/mol)C1-C2-S-Cl Dihedral Angle (°)Key Feature
Anti0.0~180The cyclobutyl group and the chlorine atom are on opposite sides of the C-S bond, minimizing steric hindrance.
Gauche 11.2~60The cyclobutyl group is in a gauche position relative to the chlorine atom.
Gauche 21.5~-60Another gauche conformation with slightly different steric interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates involved. For this compound, a primary reaction of interest would be its nucleophilic substitution at the sulfur atom, a characteristic reaction of sulfonyl chlorides. sigmaaldrich.cn

Theoretical calculations can be used to map out the potential energy surface for the reaction with a nucleophile (e.g., an amine or an alcohol). This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For the reaction of this compound with a nucleophile, the calculations would likely predict a mechanism involving the formation of a trigonal bipyramidal intermediate or transition state at the sulfur atom. The energy and geometry of this transition state would be influenced by the nature of the nucleophile and the solvent.

Table 3: Hypothetical Calculated Energetics for the Reaction of this compound with a Generic Nucleophile (Nu) Note: These values are illustrative and represent a typical SN2-type reaction at the sulfur center.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Sulfonyl Chloride + Nu)0.0Initial state of the system.
Transition State+15.0The highest energy point along the reaction pathway.
Products (Substituted Product + Cl-)-25.0The final, more stable state of the system.

Analysis of Non-Covalent Interactions in this compound Systems

Non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds (if applicable), play a crucial role in the condensed-phase behavior of molecules. While this compound itself cannot form hydrogen bonds as a donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Computational methods like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in the solid state. fgcu.edunih.gov For this compound, these analyses would likely reveal a network of weak C-H···O and C-H···Cl interactions, which would govern the crystal packing of the molecule.

In solution, the interactions with solvent molecules would be significant. The polar sulfonyl chloride group would interact favorably with polar solvents, while the nonpolar cyclobutyl and propyl groups would have a greater affinity for nonpolar environments. Understanding these non-covalent interactions is key to predicting the solubility and transport properties of the molecule.

Table 4: Predicted Key Non-Covalent Interactions in a Hypothetical Dimer of this compound Note: This table is a qualitative prediction of likely non-covalent interactions and their estimated strengths.

Interaction TypeAtom PairEstimated Interaction Energy (kcal/mol)Significance
C-H···OC-H (cyclobutyl) and O (sulfonyl)-0.5 to -1.5Contributes to the overall crystal packing and stabilization.
C-H···ClC-H (propyl) and Cl-0.3 to -1.0A weaker interaction that also influences molecular packing.
van der WaalsNonpolar hydrocarbon regionsVariableImportant for overall cohesion in the condensed phase.

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for 1-Cyclobutylpropane-2-sulfonyl chloride Reactions

The synthesis and reactions of sulfonyl chlorides, including this compound, traditionally rely on stoichiometric reagents that can be harsh and unselective. Future research is increasingly focused on catalytic approaches to overcome these limitations. A significant area of development is visible-light photocatalysis, which offers a milder alternative to conventional methods. acs.org For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) have been successfully used for the synthesis of various sulfonyl chlorides. acs.org This method allows for reactions to occur at room temperature under visible light, which could be adapted for the synthesis of this compound, potentially leading to higher yields and better functional group tolerance. acs.orgnih.gov

Another promising avenue is the development of metal-free catalytic systems. These systems avoid the use of potentially toxic and expensive heavy metals. Research into metal-free, aerobic oxidation conditions for the synthesis of sulfonyl chlorides from thiols is a step in this direction, offering a more environmentally benign pathway that could be applied to the precursors of this compound.

The table below summarizes potential catalytic systems applicable to sulfonyl chloride synthesis.

Catalytic SystemDescriptionPotential Advantages for this compound
Photocatalysis (e.g., K-PHI) Utilizes visible light to drive the reaction, often with a heterogeneous catalyst. acs.orgMild reaction conditions, high functional group tolerance, potential for improved selectivity.
Metal-Free Catalysis Employs organic catalysts or reagents to avoid the use of metal catalysts.Reduced environmental impact, lower cost, avoidance of metal contamination in the final product.
Copper-Catalyzed Sandmeyer-type Reactions An improved version of the classic Sandmeyer reaction for converting anilines to sulfonyl chlorides. acs.orgGood yields and applicability to a wide range of substrates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making batch production challenging to scale up safely. Flow chemistry offers a compelling solution to these issues. By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved safety and higher yields. nih.gov

For the synthesis of this compound, a continuous flow process could be designed for the oxidative chlorination of its corresponding thiol or disulfide precursor. nih.gov This approach would not only enhance the safety of the process but also allow for higher throughput and more consistent product quality. researchgate.net The integration of automated systems with flow reactors can further optimize the synthesis by enabling real-time monitoring and control of reaction conditions, leading to improved efficiency and reliability. researchgate.netresearchgate.net Research has demonstrated that automated continuous systems can produce multi-hundred-gram quantities of aryl sulfonyl chlorides with significant improvements in spacetime yield compared to batch processes. researchgate.net

Key benefits of integrating flow chemistry for the synthesis of this compound are outlined below.

FeatureBenefit in Flow Chemistry
Enhanced Safety Better management of exothermic reactions and containment of hazardous materials. nih.gov
Improved Control Precise control over reaction time, temperature, and stoichiometry. nih.gov
Higher Yield and Purity Minimized byproduct formation leading to cleaner reaction profiles.
Scalability Easier and safer scaling of production from laboratory to industrial quantities. researchgate.net

Exploration of Bio-Inspired Synthetic Approaches

While direct enzymatic synthesis of sulfonyl chlorides is not yet a well-established field, bio-inspired and chemoenzymatic strategies are emerging as a powerful tool in organic synthesis. These approaches combine the selectivity of enzymes with the versatility of chemical reactions. For the synthesis of complex molecules containing the sulfonyl group, enzymes like alcohol dehydrogenases can be used for the stereoselective reduction of β-keto sulfones, which are derived from sulfonyl compounds. nih.gov

Future research could explore the use of enzymes to create chiral precursors to this compound, introducing stereocenters with high selectivity. A chemoenzymatic cascade could be envisioned where a chemical step generates a key intermediate that is then acted upon by an enzyme. For example, the synthesis of optically active β-hydroxy sulfones has been achieved through an oxosulfonylation-stereoselective reduction sequence in an aqueous medium. nih.gov This indicates the potential for developing biocatalytic methods for the synthesis of functionalized sulfonyl compounds, which could be precursors to novel derivatives of this compound.

Sustainable and Green Chemical Methodologies for Sulfonyl Chloride Chemistry

The principles of green chemistry are increasingly influencing the synthesis of sulfonyl chlorides. rsc.org A major focus is the replacement of hazardous reagents with more environmentally friendly alternatives. For example, traditional methods often use harsh chlorinating agents, whereas newer methods employ milder and safer options like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O). acs.orgnih.gov The use of household bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts represents a particularly green and economical approach. organic-chemistry.org

The following table highlights some green methodologies applicable to sulfonyl chloride synthesis.

Green MethodologyDescriptionRelevance to this compound Synthesis
Use of Greener Reagents Replacing hazardous chemicals with safer alternatives (e.g., NCS, NaOCl). acs.orgorganic-chemistry.orgA safer and more environmentally friendly synthesis process.
Sustainable Solvents Utilizing water, ethanol, or other green solvents instead of traditional organic solvents. nih.govReduced environmental footprint and potential for easier product isolation.
One-Pot Synthesis Combining multiple reaction steps into a single procedure to reduce waste and save time. chemistryviews.orgIncreased efficiency and atom economy in the synthesis of derivatives.
Waste Reduction Designing processes that minimize the formation of byproducts and allow for their recycling. acs.orgA more sustainable and circular approach to chemical manufacturing.

Design of Next-Generation Sulfonyl Chloride Reagents with Enhanced Reactivity or Selectivity

While sulfonyl chlorides are valuable reagents, their high reactivity can sometimes lead to a lack of selectivity and difficulty in handling and storage. Future research is aimed at developing next-generation reagents that offer better control over reactivity. One innovative approach is the late-stage formation of sulfonyl chlorides from stable precursors like primary sulfonamides. By using an activating agent such as a pyrylium salt (Pyry-BF4), a sulfonyl chloride can be generated in situ under mild conditions, allowing for the functionalization of complex molecules at a late stage in the synthesis. google.com This method could be particularly useful for creating novel derivatives of this compound on advanced intermediates.

Another area of innovation is the development of sulfonyl chloride mimics. For example, pentafluorophenyl sulfonate esters have been investigated as more stable alternatives to sulfonyl chlorides. These compounds can participate in similar reactions but are less sensitive to moisture and easier to handle, offering a practical advantage in certain synthetic applications. The design of such reagents with tunable reactivity and enhanced stability will continue to be a key research focus, expanding the synthetic utility of the sulfonyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclobutylpropane-2-sulfonyl chloride, and what factors influence reaction yield?

  • Methodology : The compound can be synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include anhydrous conditions, stoichiometric excess of chlorinating agent (~1.5–2.0 equivalents), and controlled temperature (40–60°C). Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product .
  • Yield Influencers : Impurities in starting materials, moisture contamination, and side reactions (e.g., sulfonic anhydride formation) reduce yield. Monitor reaction progress via TLC or IR spectroscopy to optimize conditions.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with moisture, as hydrolysis generates HCl gas. Static discharge risks require grounding equipment during transfer .
  • Storage : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Shelf life is typically 6–12 months when protected from light and humidity .

Q. What spectroscopic techniques are essential for confirming the identity and purity of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify cyclobutyl protons (δ 1.5–2.5 ppm) and sulfonyl chloride groups (no direct protons; adjacent carbons δ 55–60 ppm).
  • IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 182 (M⁺) and fragmentation patterns consistent with cyclobutyl cleavage .

Advanced Research Questions

Q. How does the cyclobutyl ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The cyclobutyl ring’s high angle strain (≈90°) increases electrophilicity at the sulfonyl chloride group, accelerating SN₂ reactions with nucleophiles (e.g., amines, alcohols). Compare kinetics with cyclohexyl or cyclopropyl analogs to quantify strain effects. Computational studies (DFT) can model transition states and activation barriers .
  • Experimental Design : Conduct competitive reactions with structurally diverse nucleophiles (e.g., aniline vs. ethanol) under standardized conditions. Monitor rate constants via HPLC or conductometric titration .

Q. What strategies mitigate side reactions (e.g., sulfonic anhydride formation) during synthesis?

  • Preventive Measures :

  • Use a 20–30% excess of SOCl₂ to drive the reaction to completion.
  • Add molecular sieves (3Å) to absorb water and suppress hydrolysis.
  • Quench unreacted SOCl₂ with dry ice (CO₂) before purification .
    • Contradiction Analysis : If anhydride byproducts persist despite optimized conditions, revise stoichiometry or switch to milder chlorinating agents (e.g., oxalyl chloride with catalytic DMF) .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic "hotspots." Compare Fukui indices to predict nucleophilic attack sites .
  • Validation : Correlate computational predictions with experimental outcomes (e.g., product ratios in amidation reactions). Discrepancies may indicate solvent effects or steric hindrance not captured in gas-phase models .

Q. What are the challenges in characterizing sulfonyl chloride intermediates in multi-step syntheses, and how can they be resolved?

  • Analytical Challenges : Sulfonyl chlorides are prone to hydrolysis, complicating NMR and MS analysis.
  • Solutions :

  • Use deuterated solvents (e.g., CDCl₃) dried over molecular sieves.
  • Derivatize the compound (e.g., convert to sulfonamide with NH₃ gas) for stable characterization .

Key Research Gaps and Opportunities

  • Unresolved Contradictions : Conflicting reports on the optimal solvent for SN₂ reactions (polar aprotic vs. non-polar) suggest solvent-dependent steric effects. Systematic solvent screening is needed .
  • Emerging Applications : Explore use as a sulfonating agent in metal-organic framework (MOF) synthesis or as a crosslinker in polymer chemistry, leveraging its dual reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.